Aleuritic acid
CAS No.: 533-87-9
Cat. No.: VC21345556
Molecular Formula: C16H32O5
Molecular Weight: 304.42 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 533-87-9 |
---|---|
Molecular Formula | C16H32O5 |
Molecular Weight | 304.42 g/mol |
IUPAC Name | (9S,10R)-9,10,16-trihydroxyhexadecanoic acid |
Standard InChI | InChI=1S/C16H32O5/c17-13-9-5-4-7-11-15(19)14(18)10-6-2-1-3-8-12-16(20)21/h14-15,17-19H,1-13H2,(H,20,21)/t14-,15+/m0/s1 |
Standard InChI Key | MEHUJCGAYMDLEL-LSDHHAIUSA-N |
Isomeric SMILES | C(CCC[C@@H]([C@@H](CCCCCCO)O)O)CCCC(=O)O |
SMILES | C(CCCC(C(CCCCCCO)O)O)CCCC(=O)O |
Canonical SMILES | C(CCCC(C(CCCCCCO)O)O)CCCC(=O)O |
Introduction
Chemical Structure and Properties
Chemical Identity and Nomenclature
Aleuritic acid is a trihydroxy fatty acid with the systematic name 9,10,16-trihydroxyhexadecanoic acid, also known as 9,10,16-trihydroxypalmitic acid . This straight-chain fatty acid represents a significant component of natural lac resin, accounting for approximately 20-30% of its composition . The chemical carries multiple synonyms, with (±)-Erythro-Aleuritic Acid being commonly used in scientific literature .
Parameter | Value |
---|---|
Systematic Name | 9,10,16-trihydroxyhexadecanoic acid |
Common Name | Aleuritic Acid |
Synonyms | (±)-Erythro-Aleuritic Acid, 9,10,16-trihydroxypalmitic acid |
CAS Numbers | 6949-98-0, 533-87-9 |
EINECS | 208-578-8 |
HS CODE | 291719 |
Molecular Formula | C₁₆H₃₂O₅ |
Molecular Weight | 304.42 |
The molecular structure of aleuritic acid features a carboxylic acid group at one end of a 16-carbon chain, with hydroxyl groups at positions 9, 10, and 16. This unique arrangement of functional groups provides the compound with its characteristic chemical reactivity and physical properties, making it valuable for various applications.
Physical and Chemical Properties
Aleuritic acid exists as a white to off-white crystalline solid at room temperature with specific physical characteristics that influence its handling and applications . The presence of multiple hydroxyl groups along with the carboxylic acid functionality gives the compound its distinctive chemical behavior.
Property | Value |
---|---|
Physical State | White to off-white crystalline solid |
Melting Point | 100-101°C |
Density | 1.114 g/ml |
Solubility | Soluble in hot water, methanol, ethanol, isopropyl alcohol; Insoluble in cold water, ether, petroleum ether, carbon disulfide |
Purity (Commercial) | ≥95% |
Ignition Residue | ≤0.1% |
The compound's solubility profile is particularly significant for its industrial processing and applications. Aleuritic acid dissolves readily in hot water and low molecular weight alcohols such as methanol, ethanol, and isopropyl alcohol, but remains insoluble in cold water, ether, petroleum ether, and carbon disulfide . This selective solubility facilitates its extraction, purification, and application in various chemical processes.
Natural Sources and Extraction
Occurrence in Natural Materials
Aleuritic acid is predominantly found in lac resin, a natural secretion produced by the lac insect (Kerria lacca), which feeds on various host trees primarily in India, Thailand, and other parts of Southeast Asia . Within shellac, aleuritic acid represents a substantial component, comprising approximately 20-30% according to Foreverest Resources , while MFA Cameo sources indicate it may constitute up to 40% of shellac's composition .
The availability of aleuritic acid is directly tied to shellac production, which remains a significant natural resin industry in several countries. The renewable nature of this resource provides a sustainable source of this valuable chemical compound for various industries.
Extraction and Production Methods
The primary method for obtaining aleuritic acid involves the saponification of shellac, a process that hydrolyzes the complex esters present in the natural resin . This chemical treatment typically uses alkaline conditions to break down the polyester structure of shellac, liberating the constituent fatty acids, including aleuritic acid.
The commercial production process generally follows these steps:
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Selection and preparation of shellac material
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Alkaline hydrolysis (saponification) under controlled conditions
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Acidification to precipitate the fatty acids
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Separation and purification of aleuritic acid
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Crystallization and drying to achieve the desired purity
While the extraction from natural shellac remains the predominant source, research into synthetic routes for aleuritic acid has also been explored, particularly for specialized applications requiring higher purity or modified properties .
Applications and Uses
Industrial Applications
Aleuritic acid has found numerous applications across various industries, leveraging its unique chemical structure and reactivity . The compound's multiple hydroxyl groups and carboxylic acid functionality make it particularly valuable as a building block for more complex molecules.
Industry | Applications |
---|---|
Perfumery | Starting material for macrocyclic "musk" aroma compounds |
Chemical Synthesis | Precursor for dihydroxyacetone, ambrettolide, civeton, glucose laurate |
Pharmaceutical | Raw material for prostaglandin synthesis, bioactive compounds |
Materials Science | Aerospace materials, adhesives for plastics |
Cosmetics | Substitute for alpha-hydroxy acids in skin care formulations |
Coatings | Component in cellulose nitrate lacquers |
Surface Chemistry | Surfactant applications |
The versatility of aleuritic acid in these applications stems from its ability to undergo various chemical transformations, including esterification, oxidation, and polymerization .
Specialized Uses in Perfumery
In the perfumery industry, aleuritic acid serves as a critical starting material for the preparation of macrocyclic "musk" aroma compounds . These compounds are highly valued for their persistent, warm, and distinctive scent profiles that form the base notes in many fine fragrances. The transformation of aleuritic acid into these cyclic molecules typically involves multiple synthetic steps, including esterification, reduction, and cyclization reactions.
The natural origin of aleuritic acid makes it particularly attractive for perfumery applications where there is increasing demand for naturally derived ingredients. Additionally, the compounds synthesized from aleuritic acid often exhibit superior olfactory properties compared to their purely synthetic counterparts.
Cosmetic and Dermatological Applications
In the cosmetic and skincare industry, aleuritic acid has been proposed as a substitute for alpha-hydroxy acids (AHAs), which are widely used in various formulations including sun protection products, anti-aging preparations, and anti-wrinkle treatments . The multiple hydroxyl groups present in aleuritic acid provide similar exfoliating and moisturizing properties to AHAs, while potentially offering improved stability and reduced irritation.
Research Developments and Polymer Applications
Polyaleuritates: Structure and Properties
Recent research has focused on the development of polyaleuritates, which are polymers derived from aleuritic acid through esterification reactions . These materials represent an innovative class of renewable polyesters with unique properties stemming from the high hydroxyl functionality of the aleuritic acid monomer.
A study published in Frontiers in Chemistry investigated insoluble and thermostable polyhydroxyesters derived from aleuritic acid . The researchers identified aleuritic acid as "an excellent model molecule to study the role of primary and secondary hydroxyl groups and the contribution of the vicinal diol moiety" in polymer formation and properties.
The polyaleuritates were characterized using advanced spectroscopic techniques, including ATR-FTIR spectroscopy, which revealed characteristic features of polyhydroxylated fatty esters:
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Ester carbonyl stretching (ν(C=O)) at 1,735 cm⁻¹
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C-O-C bands at 1,248 and 1,177 cm⁻¹
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C-O and O-H stretching of hydroxyls in the 1,050–1,110 cm⁻¹ and 3,550–3,250 cm⁻¹ regions
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Intense methylene stretching peaks around 2,930 and 2,854 cm⁻¹
Polymerization Mechanism and Conditions
The polymerization of aleuritic acid typically occurs through direct esterification of the carboxylic acid and hydroxyl groups, forming polyester linkages . This process can be conducted with or without catalysts, though titanium(IV) isopropoxide (Ti(OiPr)₄) has been identified as an effective catalyst for this transformation.
Research has shown that the polymerization conditions, particularly temperature and reaction time, significantly influence the structure and properties of the resulting polyaleuritates . The studies revealed that:
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Higher temperatures promote increased esterification rates
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Longer reaction times lead to higher molecular weight polymers
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The presence of oxygen during polymerization can lead to oxidation and dehydration side reactions
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Catalyst addition facilitates secondary esterification processes
Solid-state ¹³C NMR spectroscopy of polyaleuritates confirms their high esterification degree, with characteristic carbonyl peaks at 174 ppm and minimal presence of unreacted carboxylic acid groups . The primary hydroxyl groups (at C-16 position) show approximately 80% conversion during polymerization, while secondary hydroxyls exhibit lower reactivity.
Market Analysis and Economic Significance
Global Market Trends
The aleuritic acid market represents a specialized but growing segment within the industrial chemicals sector. According to the HJ Research market report published in January 2025, the global aleuritic acid market is experiencing significant growth driven by increasing applications across multiple industries .
While specific market valuation data is limited in the provided search results, the report indicates that the market is expected to show continuous growth from 2019 through 2030, with particularly strong performance in regions with established chemical manufacturing infrastructure .
Regional Distribution and Key Markets
The global aleuritic acid market shows distinct regional patterns in both production and consumption . Based on the data available from the market report, several key regions exhibit notable activity:
Region | Market Characteristics |
---|---|
Asia Pacific | Major production center due to natural lac sources in India, Thailand, and Indonesia |
North America | Significant consumption in chemical synthesis and cosmetic applications |
Europe | Growing market for natural and sustainable chemical ingredients |
Latin America | Emerging market with increasing demand |
Middle East & Africa | Developing market with growth potential |
Countries specifically mentioned in the market analysis include Brazil, Turkey, Saudi Arabia, South Africa, Egypt, Vietnam, and Indonesia, suggesting widespread global interest in this compound .
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